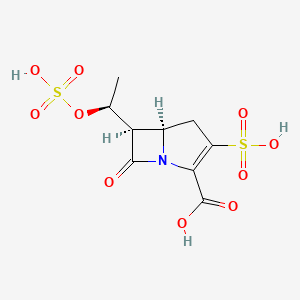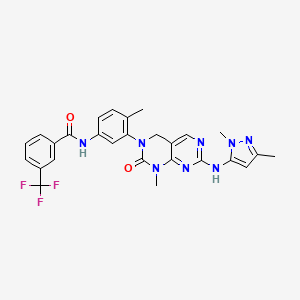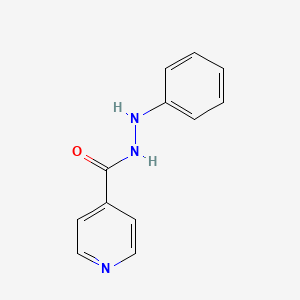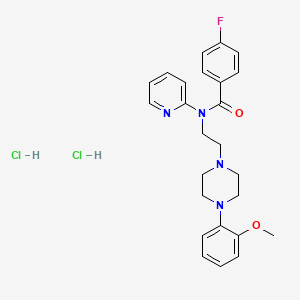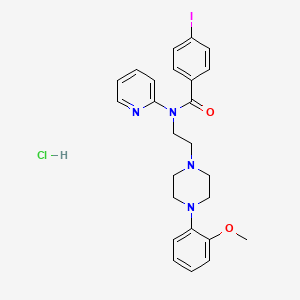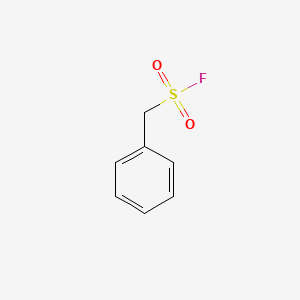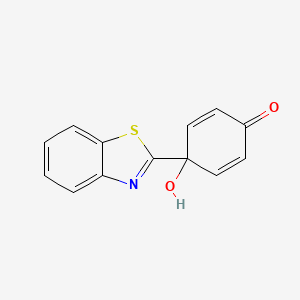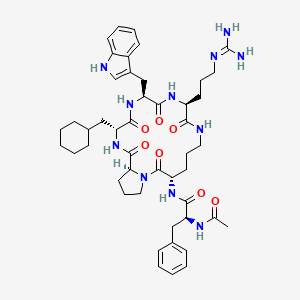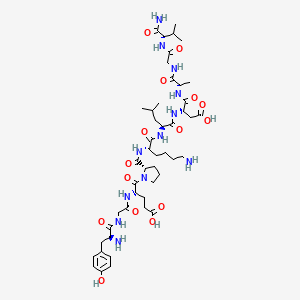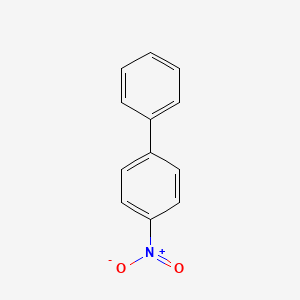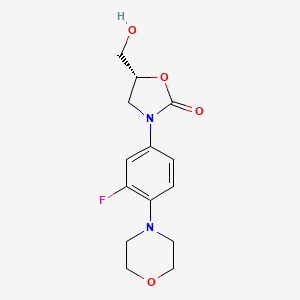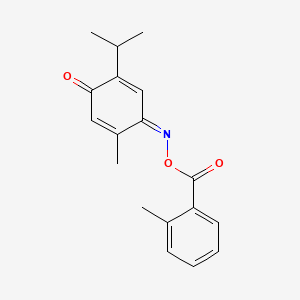
ポロキシン
概要
説明
ポロキシンは、細胞分裂において重要な役割を果たすセリン/スレオニンキナーゼであるポロ様キナーゼ1(PLK1)の非ATP競合阻害剤です。 ポロキシンはPLK1のポロボックスドメインを特異的に標的とするため、癌細胞における有糸分裂停止とアポトーシスを誘導する能力により、癌研究において貴重なツールとなっています .
科学的研究の応用
ポロキシンは、化学、生物学、医学、産業の分野において、特に幅広い科学研究に利用されています。
化学: ポロキシンは、PLK1の阻害とその細胞分裂への影響を研究するためのツールとして使用されます。
生物学: これは、細胞プロセスにおけるPLK1の役割と癌治療の標的としての可能性を理解するための研究に使用されます。
作用機序
ポロキシンは、PLK1のポロボックスドメインを特異的に標的とすることでその効果を発揮します。この相互作用によりPLK1の正常な機能が阻害され、有糸分裂中の中心体の完全性、紡錘体の形成、染色体の配列に欠陥が生じます。 その結果、ポロキシンは癌細胞における有糸分裂停止とアポトーシスを誘導します . 関与する分子標的と経路には、キズナなどのPLK1の主要な基質の調節が含まれます .
類似化合物の比較
ポロキシンは、その非ATP競合的メカニズムにより、PLK1阻害剤の中でユニークな存在です。類似の化合物には次のようなものがあります。
チモキノン: 癌細胞に対する類似の効果を持つPLK1ポロボックスドメイン阻害剤です.
プルプロガリン: PLK1ポロボックスドメインを選択的に阻害する小型の薬物様阻害剤です.
BI 2536: PLK1を強力に阻害するジヒドロプテリジノン誘導体です.
ポロキシンは、ポロボックスドメインを特異的に標的とすることで際立っており、ATP結合部位を標的とする他の阻害剤と比較して高い選択性を提供します .
生化学分析
Biochemical Properties
Poloxin interacts with the polo-box domain of Polo-like Kinase 1 (PLK1), inhibiting its function . The IC50 value, which is a measure of the effectiveness of Poloxin in inhibiting biological or biochemical function, is approximately 4.8 μM . This interaction with PLK1 is non-ATP competitive, meaning it does not compete with ATP for binding to the kinase .
Cellular Effects
Poloxin has been shown to induce defects in centrosome integrity, spindle formation, and chromosome alignment in mitosis . It activates the mitotic checkpoint, induces apoptosis, and inhibits proliferation of certain cells, such as MDA-MB-231 cells .
Molecular Mechanism
Poloxin exerts its effects at the molecular level by binding to the polo-box domain of Polo-like Kinase 1 (PLK1), thereby inhibiting its function . This results in a disruption of PLK1’s role in cell-cycle progression, leading to defects in centrosome integrity, spindle formation, and chromosome alignment .
Temporal Effects in Laboratory Settings
It has been suggested that Poloxin may induce long-term effects on cellular function, such as inducing apoptosis and inhibiting cell proliferation .
Dosage Effects in Animal Models
While specific dosage effects of Poloxin in animal models have not been extensively studied, it has been shown that Poloxin (at a dosage of 40 mg/kg) decreases the proliferation of MDA-MB-231 cells and suppresses the growth of tumor in nude mice bearing established xenografts of MDA-MB-231 .
Metabolic Pathways
Given its role as an inhibitor of Polo-like Kinase 1 (PLK1), it is likely that Poloxin interacts with enzymes and cofactors involved in cell-cycle regulation .
Transport and Distribution
Given its role as an inhibitor of Polo-like Kinase 1 (PLK1), it is likely that Poloxin interacts with transporters or binding proteins that are involved in cell-cycle regulation .
Subcellular Localization
Given its role as an inhibitor of Polo-like Kinase 1 (PLK1), it is likely that Poloxin is localized to areas of the cell where PLK1 is active, such as the centrosomes and spindle poles during mitosis .
準備方法
ポロキシンは、様々な化学経路によって合成することができます。 一般的な方法の1つは、化合物2 mgを50 μLのジメチルスルホキシド(DMSO)に溶解して母液を調製する方法であり、濃度は40 mg/mLになります . ポロキシン向けの工業的生産方法は広く文書化されていませんが、通常は様々な濃度と形態で研究目的で購入できます .
化学反応の分析
ポロキシンは、次のような様々なタイプの化学反応を起こします。
酸化: ポロキシンは特定の条件下で酸化される可能性がありますが、詳細な反応機構は広く文書化されていません。
還元: ポロキシンを含む還元反応はあまり一般的ではありません。
置換: ポロキシンは、特に官能基を含む置換反応に関与することができます。
これらの反応に使用される一般的な試薬と条件には、DMSOなどの様々な溶媒と、目的の変換を促進する特定の触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
類似化合物との比較
Poloxin is unique among PLK1 inhibitors due to its non-ATP competitive mechanism of action. Similar compounds include:
Thymoquinone: Another PLK1 polo-box domain inhibitor with similar effects on cancer cells.
Purpurogallin: A selective small drug-like inhibitor of the PLK1 polo-box domain.
BI 2536: A dihydropteridinone derivative that inhibits PLK1 with high potency.
Poloxin stands out due to its specific targeting of the polo-box domain, which provides a higher degree of selectivity compared to other inhibitors that target the ATP binding site .
特性
IUPAC Name |
[(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)amino] 2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11(2)15-10-16(13(4)9-17(15)20)19-22-18(21)14-8-6-5-7-12(14)3/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOJHDQJJPIVEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)ON=C2C=C(C(=O)C=C2C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321688-88-4 | |
| Record name | 321688-88-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


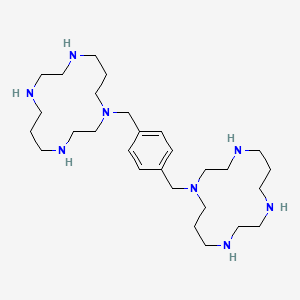
![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate](/img/structure/B1678893.png)
![2-chloro-5-[5-[(E)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B1678895.png)
